Product packaging for Anileridine phosphate(Cat. No.:CAS No. 1976-75-6)

Anileridine phosphate

Cat. No.: B1257874
CAS No.: 1976-75-6
M. Wt: 450.5 g/mol
InChI Key: FLQCEKVTYABVSH-UHFFFAOYSA-N
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Description

Historical Context of Research and Development of Anileridine Phosphate (B84403)

The development of anileridine in the 1950s occurred during a period of intensive research aimed at discovering synthetic analgesics with improved properties over existing opioids like morphine. wikipedia.orgpatsnap.com The primary goal was to create compounds with high analgesic efficacy but with a more favorable side effect profile. Anileridine, with the trade name Leritine, emerged from this research as a potent analgesic. wikipedia.orgpatsnap.com Initial studies highlighted its analgesic potency, which was found to be greater than meperidine and approaching that of morphine. mdma.ch Research in the late 1950s and early 1960s focused on its clinical applications, particularly in pre-anesthetic medication. unodc.org However, despite promising initial research, its clinical use has since been largely superseded by newer analgesics, and it is no longer manufactured in the United States or Canada. wikipedia.orgpatsnap.com

Evolution of Research Focus on Anileridine Phosphate

Early research on this compound centered on its synthesis, analgesic efficacy, and its utility in clinical settings for pain management. mdma.chgoogle.com As the understanding of opioid pharmacology deepened, the research focus shifted towards its mechanism of action. patsnap.com Studies elucidated that anileridine functions as a mu-opioid receptor agonist, binding to these receptors in the central nervous system to produce analgesia. patsnap.compatsnap.com This binding inhibits the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. patsnap.com Later research also explored its pharmacokinetic properties, including its rapid onset of action and metabolism primarily in the liver. wikipedia.org More recent interest in anileridine has been in the context of its classification as a Schedule II controlled substance, reflecting its potential for abuse and dependence. nih.govebi.ac.uk

Position of this compound within Opioid Receptor Agonist Research

This compound holds a specific place within the history of opioid receptor agonist research. As a synthetic derivative of pethidine (meperidine), its development represents a key step in the structure-activity relationship studies of the 4-phenylpiperidine (B165713) series of opioids. mdma.cherowid.org The replacement of the N-methyl group with a p-aminophenethyl group was a significant finding, demonstrating that modifications at this position could substantially increase analgesic potency. erowid.org

Anileridine acts as an agonist primarily at the mu-opioid receptors. patsnap.commedtigo.com The binding of anileridine to these G-protein coupled receptors initiates a cascade of intracellular events. drugbank.compatsnap.com This includes the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels. patsnap.com Consequently, there is an inhibition of the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline. drugbank.com Furthermore, anileridine promotes the opening of calcium-dependent inwardly rectifying potassium channels and closes N-type voltage-operated calcium channels, which leads to hyperpolarization and reduced neuronal excitability. drugbank.comiarc.fr This mechanism of action, while typical for mu-opioid agonists, contributed to the broader understanding of opioid receptor function and the development of subsequent opioid analgesics. google.com.na

Chemical and Pharmacological Properties

Below are tables detailing the chemical and pharmacological properties of Anileridine.

Table 1: Chemical Properties of Anileridine

Property Value Source
IUPAC Name Ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate gpatindia.com
Molecular Formula C22H28N2O2 nih.gov
Molecular Weight 352.47 g/mol bbgate.com
Melting Point 83 °C bbgate.com

Table 2: Pharmacological Profile of this compound

Property Description Source
Mechanism of Action Binds to and activates mu-opioid receptors in the central nervous system, leading to analgesia. patsnap.compatsnap.com
Receptor Binding Primarily a mu-type opioid receptor agonist. iarc.fr
Pharmacological Effects Potent analgesic, mild antihistaminic, and spasmolytic effects. mdma.chdrugbank.com
Onset of Action Approximately 15 minutes after oral or intravenous administration. wikipedia.org
Duration of Action 2-3 hours. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N2O6P B1257874 Anileridine phosphate CAS No. 1976-75-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1976-75-6

Molecular Formula

C22H31N2O6P

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid

InChI

InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4)

InChI Key

FLQCEKVTYABVSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O

Other CAS No.

4268-37-5

Synonyms

anileridine
anileridine dihydrochloride
anileridine hydrochloride
anileridine monohydrochloride
anileridine phosphate
anileridine phosphate (1:1)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Anileridine Phosphate

Classical Synthetic Routes and Modifications for Anileridine Phosphate (B84403)

The traditional synthesis of anileridine involves a multi-step process. A common method starts with p-aminophenylethylamine, which is reacted with a sulfonate to form an intermediate. This intermediate then undergoes alcoholysis in an ethanol (B145695) solution with concentrated sulfuric acid to produce anileridine. gpatindia.comgoogle.com

Modifications to this classical route have been explored to improve efficiency. One such modification involves controlling the reaction temperature and time during the initial step with p-aminophenylethylamine to reduce the formation of byproducts, thereby increasing the yield of the key intermediate. google.com Another approach described in patent literature involves the use of 4-cyano-4-phenylpiperidine as an intermediate, which can be converted to anileridine through alcoholysis. google.com This method is reported to offer high yields. google.com

Historically, the synthesis of related piperidine (B6355638) analgesics, such as pethidine (meperidine), provided a foundation for the development of anileridine. wikipedia.org Anileridine differs from pethidine in the substitution at the nitrogen atom of the piperidine ring; the N-methyl group of pethidine is replaced by an N-aminophenethyl group in anileridine, a modification that enhances its analgesic activity. wikipedia.org

Advanced Synthetic Approaches for Anileridine Phosphate and Yield Optimization

Yield optimization is a critical aspect of these advanced approaches. By carefully controlling reaction conditions, such as the amount of reactants, temperature, and reaction time, the generation of byproducts can be minimized. google.com For instance, in the synthesis involving p-aminophenylethylamine and a sulfonate, optimizing these parameters is crucial for maximizing the yield of the desired intermediate. google.com The use of a one-pot synthesis to prepare the starting sulfonate from benzyl (B1604629) cyanide has also been reported as a cost-effective measure. google.com

Derivatization Strategies for this compound Analog Development

The development of anileridine analogs has been pursued to explore structure-activity relationships and to create tools for research.

Chemical Modifications and Structural Variations of this compound

The structure of anileridine offers several sites for chemical modification to influence its properties. Structure-activity relationship (SAR) studies of related opiates provide insights into potential modifications. For example, alterations to the ester group or the substituents on the piperidine nitrogen can significantly impact activity. gpatindia.com Replacing the N-methyl group in similar compounds with a phenethyl group, as seen in the comparison between meperidine and anileridine, has been shown to increase analgesic potency. wikipedia.orggpatindia.com Further variations of the N-substituent, such as replacing it with an N-allyl or N-methallyl group, can lead to compounds with morphine antagonist properties. gpatindia.com

Introduction of Fluorescent Moieties into this compound for Research Probes

To study the interaction of anileridine with its biological targets, fluorescent analogs can be synthesized. These fluorescent probes are valuable tools for various detection systems, including microscopy and spectroscopy. dtic.mil The synthesis of such probes involves attaching a fluorescent group, or fluorophore, to the anileridine molecule. dtic.mil

One example is the creation of a dansyl derivative of anileridine. dtic.mil The dansyl group is a well-known fluorophore. Another approach involves incorporating acridine (B1665455) moieties, which are also known for their fluorescent properties, into narcotic structures. dtic.mil When designing these fluorescent analogs, several factors must be considered, including the fluorescence emission wavelength, quantum yield, and the extinction coefficient of absorption. dtic.mil Ideally, the fluorescent moiety should have minimal impact on the biological activity of the parent compound while providing a strong and detectable signal. dtic.mil

Molecular Mechanisms of Action and Receptor Interaction Research of Anileridine Phosphate

Opioid Receptor Binding Dynamics of Anileridine Phosphate (B84403)

Anileridine phosphate's primary mechanism of action involves its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of opioids. drugbank.comiarc.fr The binding of anileridine to these receptors initiates a cascade of intracellular events that lead to its analgesic and other pharmacological properties. patsnap.com

Mu-Opioid Receptor Agonism Mechanisms of this compound

This compound acts as an agonist at mu-opioid receptors (MOR). patsnap.comebi.ac.ukdrugcentral.org This binding is a critical step in its mechanism of action, leading to the activation of the receptor and subsequent downstream signaling. patsnap.com The interaction between anileridine and the MOR triggers a conformational change in the receptor, which facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein complex. drugbank.comiarc.frgpatindia.com This exchange leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate the activity of various intracellular effector systems. iarc.fr

G-Protein Coupled Receptor Signaling Cascades Modulated by this compound

The activation of opioid receptors by this compound sets in motion a series of intracellular signaling events mediated by G-proteins. These cascades are fundamental to the drug's ability to modulate neuronal activity and produce its characteristic effects.

Adenylate Cyclase Inhibition and cAMP Modulation by this compound

A key consequence of anileridine's agonism at mu-opioid receptors is the inhibition of the enzyme adenylate cyclase. drugbank.compatsnap.comgpatindia.comsmpdb.ca This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com By inhibiting adenylate cyclase, anileridine leads to a decrease in intracellular cAMP levels. drugbank.comgpatindia.comsmpdb.ca This reduction in cAMP has widespread effects on cellular function, including the modulation of ion channel activity and neurotransmitter release. patsnap.comnih.gov

Ion Channel Modulation by this compound (Potassium Efflux, Calcium Influx)

Anileridine's modulation of G-protein signaling directly impacts the activity of ion channels in neuronal membranes. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+) from the neuron. drugbank.comnih.govnih.gov This potassium efflux results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus reducing neuronal excitability. drugbank.comnih.govnih.gov

Neurotransmitter Release Modulation by this compound

The culmination of anileridine's molecular actions is the modulation of neurotransmitter release from presynaptic nerve terminals. By inhibiting adenylate cyclase and modulating ion channel activity, anileridine effectively reduces the release of various excitatory and inhibitory neurotransmitters. drugbank.comnih.govnih.gov

Research indicates that anileridine inhibits the release of several key neurotransmitters, including:

Substance P: A neuropeptide involved in the transmission of pain signals. drugbank.compatsnap.comgpatindia.comnih.govnih.gov

Glutamate: The primary excitatory neurotransmitter in the central nervous system. patsnap.compatsnap.com

Acetylcholine drugbank.comgpatindia.comnih.govnih.gov

Dopamine drugbank.comgpatindia.comnih.govnih.gov

GABA (Gamma-Aminobutyric Acid) drugbank.comgpatindia.comnih.govnih.gov

Noradrenaline drugbank.comgpatindia.comnih.govnih.gov

Furthermore, the inhibitory effects of opioids like anileridine extend to the release of other signaling molecules such as vasopressin, somatostatin, insulin, and glucagon. drugbank.comgpatindia.comnih.govnih.gov This broad-spectrum inhibition of neurotransmitter and hormone release underscores the widespread physiological effects of this compound beyond its primary analgesic action.

Interactive Data Table: Summary of this compound's Molecular Interactions

TargetActionEffect
Mu-Opioid ReceptorAgonist patsnap.comebi.ac.ukdrugcentral.orgActivates G-protein signaling patsnap.com
Kappa-Opioid ReceptorAgonist ebi.ac.ukhelsinki.fiContributes to pharmacological profile wikipedia.org
Adenylate CyclaseInhibition drugbank.compatsnap.comgpatindia.comsmpdb.caDecreases intracellular cAMP drugbank.comgpatindia.comsmpdb.ca
Potassium ChannelsOpens GIRK channels drugbank.comnih.govnih.govPotassium efflux, hyperpolarization drugbank.comnih.govnih.gov
Calcium ChannelsInhibits N-type channels drugbank.comnih.govnih.govDecreases calcium influx patsnap.com
Neurotransmitter ReleaseInhibition drugbank.comnih.govnih.govReduces release of Substance P, Glutamate, etc. drugbank.compatsnap.compatsnap.comgpatindia.comnih.govnih.gov

Structure Activity Relationship Sar Studies of Anileridine Phosphate and Its Analogs

Elucidation of Key Structural Features for Anileridine Phosphate (B84403) Receptor Binding

The analgesic activity of anileridine and its analogs is intrinsically linked to their ability to bind to opioid receptors, primarily the μ-opioid receptor. patsnap.com The key structural features essential for this interaction have been elucidated through extensive structure-activity relationship (SAR) studies. These studies highlight the importance of several molecular components for optimal receptor binding and subsequent pharmacological activity.

The fundamental structure for opioid-like analgesics includes a tertiary nitrogen atom with a small alkyl group, which serves as a basic center to interact with an anionic site on the receptor. damaspharmacy.sy In the case of anileridine, a phenylpiperidine derivative, the placement of the phenyl and ester groups at the 4-position of the 1-methylpiperidine (B42303) was found to be crucial for optimal activity. damaspharmacy.sy Anileridine differs from its predecessor, meperidine, in the substitution at the piperidine (B6355638) nitrogen. The N-methyl group of meperidine is replaced by an N-aminophenethyl group in anileridine, a modification that significantly enhances its analgesic potency. wikipedia.orgebi.ac.uk This N-p-aminophenethyl substituent is a critical feature for its high affinity for the μ-opioid receptor.

Impact of Functional Group Modifications on Anileridine Phosphate Pharmacological Activity in Research Models

Modifications to the functional groups of anileridine have been explored to understand their impact on pharmacological activity. These studies provide valuable insights into the specific roles of different parts of the molecule.

General SAR principles for opiates, which can be extrapolated to anileridine analogs, demonstrate the significant impact of functional group modifications:

Replacement of the N-methyl group: Replacing the N-methyl group on the tertiary nitrogen with a phenethyl group (N-CH2CH2Ph) can increase activity significantly, in some cases by as much as 14 times. gpatindia.com This is consistent with the enhanced potency of anileridine compared to meperidine. wikipedia.orgebi.ac.uk

Modification of the alcoholic hydroxyl group: In related opiate structures, replacing an alcoholic hydroxyl with a methoxy (B1213986) (–OCH3) or ethoxy (–OC2H5) group can increase activity by 5 and 2.4 times, respectively. gpatindia.com Acetylation of the hydroxyl group (–OCOCH3) can also lead to a 4.2-fold increase in activity. gpatindia.com Conversely, replacing the alcoholic hydroxyl with a ketone group tends to decrease activity. gpatindia.com

Hydrogenation of alicyclic unsaturation: Hydrogenating an unsaturated linkage in the alicyclic ring can increase activity by about 1.2 times. gpatindia.com

In a specific study involving fluorescent narcotic analogs, modifications were made to anileridine to attach fluorescent groups like dansyl (Dns). The resulting compound, Dns-anileridine, was found to be inactive as an analgesic, suggesting that the addition of a bulky group like dansyl to the amine interferes with receptor binding or activation. dtic.mil

Conformational Analysis and Ligand-Receptor Interactions of this compound

The three-dimensional shape, or conformation, of anileridine is critical for its ability to fit into the binding pocket of the opioid receptor. The interaction between the ligand (anileridine) and the receptor is a dynamic process involving specific non-covalent bonds.

Opioid receptors are G-protein coupled receptors (GPCRs), and the binding of an agonist like anileridine induces a conformational change in the receptor. drugbank.com This, in turn, stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein complex, initiating downstream signaling pathways. gpatindia.comdrugbank.com

The interaction is thought to involve several key points of contact:

The tertiary amine of the piperidine ring, being protonated at physiological pH, forms an ionic bond with an anionic residue (like aspartate) in the receptor. damaspharmacy.sy

The aromatic phenyl group at the 4-position of the piperidine ring likely engages in van der Waals or hydrophobic interactions with a corresponding non-polar region of the receptor.

The ester group can participate in hydrogen bonding or dipole-dipole interactions. uma.ac.id

Computational Chemistry Approaches in this compound SAR Studies

Computational chemistry has become an indispensable tool in modern drug design and for understanding SAR. core.ac.ukuogqueensmcf.com These methods allow for the visualization and analysis of ligand-receptor interactions at the molecular level. uma.ac.id

For anileridine and its analogs, computational approaches can be used to:

Model the 3D structure of the opioid receptor: Although challenging, creating homology models based on the crystal structures of related GPCRs can provide a template for docking studies.

Perform docking simulations: These simulations can predict the preferred binding pose of anileridine within the receptor's binding site and estimate the binding affinity. This can help rationalize the observed SAR and predict the activity of novel analogs.

Calculate molecular properties: Properties such as lipophilicity (LogP), polar surface area, and pKa can be calculated and correlated with pharmacological activity. For anileridine, the calculated AlogP is 3.41, and the basic pKa is 8.88. ebi.ac.uk

The use of computational tools, often referred to as computer-aided drug design (CADD), can significantly accelerate the process of discovering and optimizing new drug candidates by providing a rational basis for molecular modifications. uma.ac.idcore.ac.uk

Advanced Analytical Methods for Anileridine Phosphate in Research Matrices

Chromatographic Techniques for Anileridine Phosphate (B84403)

Chromatographic methods are fundamental to the separation and analysis of anileridine phosphate from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) stands as a robust technique for the analysis of anileridine and its salts. While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for the closely related anileridine dihydrochloride provide a strong basis for its analysis. Reverse-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A reported method for anileridine dihydrochloride employs a Newcrom R1 column, which is a type of reverse-phase column with low silanol activity. The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier. For general analytical purposes, phosphoric acid is used. However, for applications where the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. This method is scalable and can be adapted for both analytical and preparative separations, as well as for pharmacokinetic studies.

Table 1: Illustrative HPLC Parameters for Anileridine Analysis (Based on methodology for Anileridine Dihydrochloride)

ParameterDescription
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility)
Detection UV or Mass Spectrometry (MS)
Application Quantification, Impurity Profiling, Pharmacokinetic Studies

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for this compound

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of anileridine, especially in forensic toxicology. Due to the relatively low volatility of anileridine, derivatization is often a necessary step to improve its chromatographic behavior. Common derivatization techniques include trifluoroacetylation and trimethylsilylation, which increase the volatility of the analyte.

In forensic investigations, GC has been utilized to determine the presence of anileridine in various biological samples, including blood, urine, liver, muscle, and stomach contents. The use of a nitrogen-phosphorus detector (NPD) can enhance the selectivity and sensitivity of the analysis for nitrogen-containing compounds like anileridine.

When coupled with a mass selective detector (GC-MS), the technique provides not only retention time data for identification but also mass spectral information, which offers a high degree of specificity. The electron ionization (EI) mass spectrum of anileridine exhibits a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 2: GC-MS Parameters and Major Fragments for Anileridine

ParameterDescription
Derivatization Trifluoroacetyl or Trimethylsilyl derivatives
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Ionization (MS) Electron Ionization (EI)
Major Mass Fragments (m/z) 246 (base peak), 106, 120, 218, 42

Thin Layer Chromatography (TLC) for this compound Analysis

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of anileridine. The technique is particularly useful for screening purposes in forensic and toxicological analysis. The most commonly used stationary phase for the separation of anileridine is silica gel G. nih.gov

Spectroscopic and Spectrometric Methodologies for this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound. These methods provide detailed information about the molecular structure and can be highly specific.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a cornerstone in the definitive identification of anileridine. Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for its analysis. The electron ionization (EI) mass spectrum of anileridine is characterized by a prominent base peak at m/z 246. This major fragment is a key identifier in toxicological screenings.

The analysis of this compound by MS presents a particular point of interest regarding the fragmentation of the phosphate group. In mass spectrometry, phosphate groups can be labile and may lead to a characteristic neutral loss of phosphoric acid (H₃PO₄), corresponding to a mass difference of 98 Da. This behavior is well-documented in the analysis of phosphopeptides and other organophosphate compounds. While specific fragmentation studies on this compound are not widely published, it is anticipated that under appropriate ionization conditions, the mass spectrum would show a precursor ion corresponding to the protonated molecule and a significant fragment ion resulting from the loss of the phosphate moiety. The fragmentation of the remaining anileridine structure would then proceed according to its characteristic pattern.

Table 3: Key Mass Spectrometry Data for Anileridine

Ionization ModePrecursor Ion (Anileridine)Major Fragment Ions (m/z)
Electron Ionization (EI)[M]⁺246, 106, 120, 218, 42
Electrospray Ionization (ESI)[M+H]⁺Further fragmentation data would be specific to MS/MS analysis.

Spectrofluorometric Analysis of Fluorescent Analogs of this compound

Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence of a compound. For a molecule to be analyzed by this method, it must be fluorescent or be derivatized to form a fluorescent product.

There is currently no available scientific literature describing the intrinsic fluorescence properties of this compound or the development of spectrofluorometric methods for its analysis. The anileridine molecule contains a primary aromatic amine group, which can exhibit fluorescence under certain conditions. However, detailed studies on its excitation and emission spectra, quantum yield, and potential for analytical application have not been reported.

In the broader context of opioid analysis, spectrofluorometric methods have been developed for other compounds, often involving derivatization to enhance their fluorescent properties. Future research could explore the native fluorescence of anileridine or the synthesis of fluorescent analogs to develop sensitive and specific spectrofluorometric assays for its detection in various research matrices.

Immunoassays for this compound Detection in Research (e.g., Radioimmunoassay)

Immunoassays are highly sensitive techniques that utilize the specific binding between an antigen and an antibody to detect and quantify substances. For the detection of this compound in research samples, a radioimmunoassay (RIA) serves as a powerful example of this technology. revvity.com Although specific RIA kits for anileridine are not commonly cited in recent literature, the principles have been widely applied to other opioids like morphine and hydromorphone, demonstrating the method's applicability. nih.govnih.gov

The foundational principle of RIA is competitive binding. revvity.commicrobenotes.comyoutube.com In this setup, a sample containing an unknown amount of "cold" (unlabeled) this compound is mixed with a known, fixed amount of "hot" (radiolabeled) anileridine and a limited quantity of a highly specific antibody. The labeled and unlabeled anileridine molecules compete for the finite binding sites on the antibodies. slideshare.netyoutube.com

As the concentration of unlabeled this compound in the research sample increases, it displaces more of the radiolabeled anileridine from the antibody binding sites. slideshare.net After an incubation period to reach binding equilibrium, the antibody-bound anileridine is separated from the free (unbound) anileridine. The radioactivity of the bound fraction is then measured using a scintillation counter. The resulting signal is inversely proportional to the concentration of unlabeled this compound in the original sample. youtube.com A standard curve is generated using known concentrations of unlabeled anileridine, from which the concentration in the unknown sample can be accurately determined. revvity.com

The high specificity and sensitivity of RIA make it suitable for detecting picogram quantities of an analyte, which is advantageous when dealing with low-concentration research matrices. revvity.commicrobenotes.com

Table 1: Illustrative Data from a Competitive Radioimmunoassay for this compound

This table demonstrates the inverse relationship between the concentration of unlabeled this compound and the measured radioactivity of the antibody-bound fraction.

Unlabeled this compound Concentration (ng/mL)Radiolabeled Anileridine Added (Counts Per Minute)Measured Radioactivity of Bound Fraction (CPM)Percent Bound
0 (Control)10,0008,50085.0%
0.510,0007,22572.3%
1.010,0006,10061.0%
2.510,0004,25042.5%
5.010,0002,80028.0%
10.010,0001,50015.0%

Capillary Electrophoresis for High-Resolution Separation of this compound

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate ions based on their size and charge. researchgate.net Capillary Zone Electrophoresis (CZE), the most fundamental mode of CE, is particularly well-suited for the analysis of charged molecules like this compound. nih.gov

The separation occurs within a narrow fused-silica capillary filled with a background electrolyte (BGE) solution. nih.gov The inner wall of a typical silica capillary contains silanol groups (Si-OH) that become ionized to negatively charged silanate groups (Si-O⁻) at pH values above 3. wikipedia.orgasdlib.org When a high voltage is applied, cations from the BGE are attracted to this negative wall, forming a mobile layer. These solvated cations migrate towards the cathode (the negative electrode), dragging the bulk solution with them in a process known as electro-osmotic flow (EOF). wikipedia.orgasdlib.orgunt.edu

Several factors can be optimized to achieve the desired separation, including the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.govresearchgate.net For instance, using a low-pH buffer (e.g., phosphate or citrate) ensures that basic compounds like anileridine are fully protonated and migrate predictably. While specific CZE methods for this compound are not extensively detailed in recent literature, methods for other opioids and basic drugs provide a strong foundation for its analysis. nih.govulster.ac.uknih.gov

Table 2: Typical Capillary Zone Electrophoresis Parameters for the Analysis of a Basic Compound like this compound

This table outlines a set of typical starting parameters for developing a CZE separation method for this compound based on established methods for similar analytes.

ParameterValue / Description
Capillary Fused-Silica, 50 µm internal diameter, 30-60 cm total length
Background Electrolyte (BGE) 25-50 mM Sodium Phosphate Buffer
BGE pH 2.5 - 4.5
Applied Voltage +15 to +30 kV
Temperature 20 - 30 °C
Injection Mode Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV Absorbance at ~214 nm or 240 nm

Pre Clinical Research Models and Experimental Design Utilizing Anileridine Phosphate

In Vitro Cellular and Biochemical Assay Systems for Anileridine Phosphate (B84403) Research

In vitro studies are fundamental in characterizing the molecular interactions of anileridine phosphate. A primary focus of this research has been its activity at opioid receptors. Anileridine is known to be a mu-opioid receptor agonist. patsnap.com The mechanism of action involves binding to these receptors, which are G-protein coupled receptors, leading to the inhibition of neurotransmitter release, such as substance P and glutamate, thereby reducing pain signal transmission. patsnap.comdrugbank.com

Biochemical assays are employed to determine the binding affinity and functional activity of this compound at these receptors. Competition binding assays, for instance, would quantify the affinity of anileridine for specific opioid receptor subtypes by measuring its ability to displace a radiolabeled ligand. Functional assays, such as those measuring the inhibition of adenylyl cyclase or stimulation of GTPγS binding, provide insights into the drug's efficacy as an agonist.

Furthermore, in vitro models have been utilized to explore potential new applications for anileridine. For example, one study identified anileridine as a potential inhibitor of BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), an enzyme implicated in Alzheimer's disease. researchgate.net This discovery was the result of a pharmacophore model generation and subsequent virtual screening of a drug database. researchgate.net

The effects of anileridine have also been compared to other opioids like pethidine in in vitro settings. Studies have shown that both anileridine and pethidine have a spasmolytic action on animal intestine. ebi.ac.uk

Table 1: In Vitro Research Findings for Anileridine
Research AreaKey FindingsCitations
Receptor Binding Acts as a mu-opioid receptor agonist. patsnap.com
Mechanism of Action Inhibits the release of neurotransmitters like substance P and glutamate. patsnap.com
Enzyme Inhibition Identified as a potential inhibitor of BACE-1. researchgate.net
Comparative Pharmacology Exhibits spasmolytic action on animal intestine, similar to pethidine. ebi.ac.uk

In Vivo Animal Models for Pharmacological Characterization of this compound

Animal models are crucial for understanding the physiological and behavioral effects of this compound in a whole organism. These studies provide data on its analgesic efficacy, central nervous system effects, and potential side effects.

Behavioral and Physiological Research Paradigms with this compound

Behavioral studies in animals are essential for assessing the analgesic properties of anileridine. Standard models of nociception, such as the tail-flick and hot-plate tests in rodents, are used to quantify the drug's ability to increase pain thresholds. In a study involving squirrel monkeys, anileridine was shown to have dose-related effects on behavior maintained under a schedule of shock increment. nih.gov

Beyond analgesia, other behavioral effects have been noted. For instance, research in pigeons under a multiple fixed-ratio, fixed-interval schedule of food presentation showed that anileridine produced dose-related decreases in responding, although rate increases were observed at low doses in some birds. ebi.ac.uk This effect was antagonized by naloxone, indicating an opioid-mediated mechanism. ebi.ac.uk

Physiological monitoring in animal models reveals the impact of anileridine on various bodily systems. Its main pharmacological action is exerted on the central nervous system (CNS). drugbank.com Studies in patients with coronary artery disease have shown a transient rise in systolic pulmonary-arterial pressure after anileridine administration. ebi.ac.uk

Neurobiological Investigations Utilizing this compound

Neurobiological studies in animal models aim to uncover the specific neural circuits and pathways affected by anileridine. Techniques such as in vivo microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions following drug administration.

Research has also explored the development of fluorescent narcotic analogs, including derivatives of anileridine, to visualize their distribution in the body. dtic.mil Following subcutaneous injections of a fluorescent acridine (B1665455) analog of anileridine in animals, intense fluorescence was observed in the fat, brain, and blood vessels, with a notable concentration in the brain that correlated with the time course of the analgesic effect. dtic.mil This suggests a promising tool for studying the pharmacokinetics and target engagement of such compounds within the nervous system. dtic.mil

Table 2: In Vivo Research Findings for Anileridine
Research ParadigmAnimal ModelKey FindingsCitations
Behavioral Squirrel MonkeyDose-related effects on behavior under a shock increment schedule. nih.gov
Behavioral PigeonDose-related decreases in responding under a multiple fixed-ratio, fixed-interval schedule. ebi.ac.uk
Physiological Human (Coronary Artery Disease)Transient rise in systolic pulmonary-arterial pressure. ebi.ac.uk
Neurobiological Animal (unspecified)Fluorescent analog concentrated in the brain, correlating with analgesic effect. dtic.mil

Computational and In Silico Research Methodologies for this compound

Computational approaches have become increasingly important in drug discovery and development, offering ways to predict compound activity and guide experimental research.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing the interaction between a ligand, such as anileridine, and its target receptor at an atomic level. These methods can predict the binding mode and affinity of a compound.

In the context of anileridine's potential as a BACE-1 inhibitor, molecular docking studies revealed a significant interaction with Asp32, a key amino acid in the catalytic dyad of the enzyme. researchgate.net Subsequent molecular dynamics (MD) simulations supported these findings, indicating the formation of stable interactions between anileridine and BACE-1. researchgate.net These in silico results provided a strong rationale for further experimental investigation. researchgate.net

Virtual Screening and Predictive Modeling for this compound Compound Development

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. This approach can significantly accelerate the initial stages of drug discovery.

The identification of anileridine as a potential BACE-1 inhibitor was a direct result of a virtual screening campaign based on a validated pharmacophore model. researchgate.net This highlights the utility of in silico methods for drug repurposing.

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can also be applied. These models correlate the chemical structure of compounds with their biological activity. An electronic-topological study of piperidine (B6355638) morphinomimetics, a class to which anileridine belongs, has been conducted to understand structure-activity relationships. ncats.io Such models can aid in the design of novel derivatives with improved pharmacological properties. Cheminformatics approaches, like the use of molecular fingerprints and similarity measures, are also employed in the virtual screening of chemical libraries for drug repurposing. rsc.org

Table 3: In Silico Research Findings for Anileridine
MethodologyResearch FocusKey FindingsCitations
Molecular Docking BACE-1 InhibitionSignificant interaction with the catalytic amino acid Asp32. researchgate.net
Molecular Dynamics BACE-1 InhibitionFormation of stable interactions between anileridine and BACE-1. researchgate.net
Virtual Screening BACE-1 InhibitionIdentified anileridine as a potential BACE-1 inhibitor from a database of approved drugs. researchgate.net
Predictive Modeling Structure-Activity RelationshipElectronic-topological studies of piperidine morphinomimetics to understand SAR. ncats.io

Comparative Pharmacological Analysis of Anileridine Phosphate Within Opioid Research

Comparison of Anileridine Phosphate (B84403) with Morphine and Pethidine in Research Models

Comparative studies in research settings aim to elucidate the relative activities and receptor interactions of opioids. Anileridine's effects, including its analgesic properties and side effects like respiratory depression, have been evaluated alongside morphine and pethidine. drugbank.com Notably, the duration of respiratory depression with anileridine is reported to be shorter than that observed with equipotent analgesic doses of morphine or pethidine. drugbank.com

The interaction of an opioid with its receptor is quantified by its binding affinity, a critical determinant of its potency. Opioids exert their effects by binding to specific receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.gov Anileridine, like morphine and pethidine, is known to act primarily as an agonist at µ-opioid receptors. simsrc.edu.in

Interactive Table: Comparative Opioid Receptor Binding Affinity Below is a summary of binding affinity data. Note that direct comparative values for anileridine are not available in recent literature.

CompoundReceptor TargetBinding Affinity (Ki)Data Availability
Morphine µ-Opioid1.2 nM nih.govQuantitative
Pethidine µ-OpioidLower than MorphineQualitative
Anileridine µ-OpioidHigher than PethidineQualitative
Anileridine κ-OpioidAgonist activity noted ebi.ac.ukQualitative

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Opioid receptors are G-protein coupled receptors (GPCRs). nih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. nih.gov This event initiates a signaling cascade, typically involving the inhibition of adenylyl cyclase and modulation of ion channels, which leads to the opioid's pharmacological effects. drugbank.comnih.gov

While the general mechanism of G-protein activation applies to anileridine as a µ-opioid agonist, specific research data from functional assays like [³⁵S]GTPγS binding that directly compares the G-protein coupling efficiency of anileridine with morphine and pethidine is limited. However, it is understood that its analgesic effects are mediated through this G-protein signaling pathway. drugbank.com

Research on Tolerance Development Mechanisms Related to Anileridine Phosphate (Excluding Clinical Implications)

The development of tolerance, where the effect of a drug diminishes with repeated administration, is a hallmark of chronic opioid use. wikipedia.org In research models, this phenomenon is linked to cellular and molecular adaptations, including receptor desensitization. amegroups.org Key mechanisms studied extensively with morphine include:

Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the GPCR by kinases. amegroups.org

β-Arrestin Recruitment: Phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G-protein, terminating the signal. mdpi.com

Internalization/Downregulation: The receptor-arrestin complex is internalized from the cell surface into endosomes. While some receptors are recycled back to the surface, chronic exposure can lead to downregulation, a decrease in the total number of receptors. amegroups.org

Research has shown that different opioids can induce these processes to varying degrees. Morphine is known to be a relatively poor inducer of µ-opioid receptor internalization compared to other agonists. nih.gov This property is linked to its specific interaction with the receptor and β-arrestin.

Specific studies on the molecular mechanisms of tolerance for anileridine are scarce. However, as a µ-opioid agonist that is structurally related to pethidine, it is presumed to induce tolerance through these same general pathways of receptor desensitization and regulation that have been characterized for morphine and other µ-agonists. drugbank.comwikipedia.org

Interplay of this compound with Other Pharmacological Agents in Research Settings

The pharmacological effects of anileridine can be significantly altered when administered with other agents. Research studies, both in vitro and in vivo, investigate these interactions to understand potential synergistic effects or metabolic alterations.

CNS Depressants: In research models, the concurrent administration of anileridine with other central nervous system (CNS) depressants, such as benzodiazepines or barbiturates, leads to additive or synergistic sedative and respiratory depressant effects. patsnap.com This is a critical area of study for understanding the potentiation of opioid effects.

Other Opioids and Anesthetics: The therapeutic efficacy of anileridine is shown to be increased when used in combination with other opioids like fentanyl or general anesthetics such as propofol (B549288) and sevoflurane. drugbank.com This is often studied in the context of anesthesia research to achieve desired levels of analgesia and sedation. drugbank.com

Metabolic Interactions (Cytochrome P450): Anileridine is metabolized in the liver, and its clearance can be affected by agents that inhibit or induce cytochrome P450 (CYP) enzymes. patsnap.com In vitro research models using liver microsomes are often employed to study these pathways. For example, potent inhibitors of CYP enzymes, such as the antifungal agent ketoconazole, would be expected to decrease the metabolism of anileridine, potentially increasing its plasma concentration and pharmacological effect. patsnap.com Conversely, CYP inducers like rifampin could accelerate its metabolism, reducing its efficacy. patsnap.com

Future Directions and Emerging Research Avenues for Anileridine Phosphate

Novel Synthetic Strategies and Anileridine Phosphate (B84403) Analog Design

The core structure of anileridine, an analog of pethidine, offers a versatile scaffold for medicinal chemists. drugbank.com Future research is focusing on the rational design and synthesis of novel analogs with improved therapeutic profiles, such as enhanced analgesic efficacy and reduced adverse effects.

Structure-Activity Relationship (SAR) Guided Design: The foundation of future analog design lies in understanding the established SAR for opiates. For instance, it is known that replacing the N-methyl group of its parent compound with a larger aralkyl group, such as the N-aminophenethyl group in anileridine, significantly boosts analgesic activity. gpatindia.com Future strategies will likely involve the synthesis of new analogs by modifying this N-substituent and other key positions to fine-tune receptor affinity and functional activity.

Computational and In-Silico Approaches: Modern drug discovery increasingly relies on computational methods. Ligand-based pharmacophore modeling, virtual screening, and molecular docking are powerful tools for identifying new molecular entities. researchgate.netresearchgate.net These techniques can be employed to design anileridine analogs with predicted high affinity for opioid receptors or even novel, non-opioid targets. For example, in-silico studies have already identified anileridine as a potential inhibitor of Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease, showcasing the potential for repurposing and discovering non-analgesic applications. researchgate.netresearchgate.net

Fluorescent Analogs: A niche but important area of research is the development of fluorescently tagged narcotic analogs. dtic.mil Synthesizing fluorescent versions of anileridine could create invaluable tools for biomedical research, allowing for the direct visualization of the drug's distribution, receptor binding, and cellular trafficking in real-time, providing a deeper understanding of its pharmacokinetics and pharmacodynamics at a microscopic level. dtic.mil

Table 1: Structure-Activity Relationship (SAR) Insights for Anileridine-like Scaffolds

Structural ModificationEffect on Analgesic ActivityReference
Replacement of N-CH₃ with N-CH₂CH₂Ph14-fold increase in activity gpatindia.com
Replacement of alcoholic hydroxyl with -OCH₃5-fold increase in activity (relative to morphine) gpatindia.com
Replacement of alcoholic hydroxyl with -OC₂H₅2.4-fold increase in activity (relative to morphine) gpatindia.com
Replacement of alcoholic hydroxyl with ketoneInactivates or reduces activity gpatindia.com
Hydrogenation of alicyclic unsaturated linkage1.2-fold increase in activity gpatindia.com

Elucidation of Unexplored Receptor Subtypes and Signaling Pathways for Anileridine Phosphate

While anileridine is primarily recognized as a mu-opioid receptor (MOR) agonist, its full receptor interaction profile and the downstream signaling cascades it initiates are not completely understood. patsnap.com Future research aims to map these interactions comprehensively.

Beyond the Mu-Opioid Receptor: There is evidence suggesting that anileridine's effects are not mediated solely by MOR. It is listed as a kappa-opioid receptor (KOR) agonist in some databases and may also interact with delta-opioid receptors (DOR). drugcentral.orgebi.ac.uk Furthermore, anileridine has been shown to interact with ion channels, functioning as an agonist at OP1 and OP3 receptors (opening calcium-dependent inwardly rectifying potassium channels) and an OP2 receptor agonist (closing N-type voltage-operated calcium channels). drugbank.comnih.gov This complex receptor profile could explain some of its unique pharmacological properties, such as a shorter duration of respiratory depression compared to morphine. drugbank.com Systematic screening against a broad panel of G-protein coupled receptors (GPCRs) and ion channels is a critical next step.

Exploring Novel Signaling Pathways: The canonical signaling pathway for MOR agonists involves coupling to G-proteins, inhibiting adenylate cyclase, and reducing intracellular cAMP levels. nih.govsmpdb.ca This leads to the inhibition of neurotransmitter release. drugbank.comnih.gov However, opioid receptors can also signal through other pathways, including the mitogen-activated protein kinase (MAPK), phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K) pathways. iarc.fr Research is needed to determine the extent to which anileridine activates these alternative, non-canonical pathways and how this might contribute to both its therapeutic effects and its side-effect profile. As an example of exploring non-traditional targets, computational studies have pointed to a potential interaction between anileridine and BACE-1, which warrants experimental validation. researchgate.netresearchgate.net

Table 2: Known and Potential Molecular Targets of Anileridine

Target ClassSpecific TargetKnown/Potential EffectReference
Opioid ReceptorsMu-opioid receptor (MOR)Agonist patsnap.com
Kappa-opioid receptor (KOR)Agonist ebi.ac.uk
Delta-opioid receptor (DOR)Potential Antagonist drugcentral.org
Ion ChannelsN-type voltage-operated calcium channels (OP2)Closes (Agonist) drugbank.comnih.gov
Calcium-dependent K+ channels (OP1, OP3)Opens (Agonist) drugbank.comnih.gov
EnzymesAdenylate CyclaseInhibition nih.govsmpdb.ca
Beta-secretase 1 (BACE-1)Potential Inhibitor (In-silico) researchgate.netresearchgate.net

Development of Advanced Analytical Techniques for this compound Trace Analysis

The ability to detect and quantify minute amounts of anileridine and its metabolites is crucial for pharmacokinetic studies, forensic toxicology, and doping control. While standard methods exist, future research is focused on developing ultra-sensitive and high-throughput analytical techniques.

Chromatography and Mass Spectrometry: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstones of modern drug analysis. adlitipbulteni.com For anileridine, methods using GC with nitrogen-phosphorus detection (NPD) or GC-MS have been established for analysis in urine, often requiring derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) to improve volatility and detection. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques: The future lies in more advanced LC-MS/MS methods. Techniques like scheduled multiple-reaction monitoring (MRM) on triple quadrupole mass spectrometers offer exceptional sensitivity and specificity, allowing for the simultaneous detection of numerous compounds in complex matrices like plasma with minimal sample preparation. mac-mod.com Such methods are essential for capturing a comprehensive profile of the parent drug and its metabolites (p-aminophenylacetic acid and normeperidine) at trace levels. nih.govmac-mod.com

Capillary Electrophoresis: Capillary electrophoresis (CE) presents a powerful alternative to LC, particularly for charged and polar analytes. unboundmedicine.com Its high resolution, minimal sample consumption, and low waste production make it an attractive technique for future applications in the analysis of anileridine and its metabolites. unboundmedicine.com

Table 3: Analytical Methods for the Detection of Anileridine

Analytical TechniqueMatrixKey FeaturesReference
Thin-Layer Chromatography (TLC)UrineBasic screening method nih.gov
Gas Chromatography (GC)Blood, Urine, TissueStandard quantitative method nih.gov
GC-Nitrogen Phosphorus Detector (NPD)UrineSensitive for nitrogen-containing compounds researchgate.net
GC-Mass Spectrometry (GC-MS)UrineHigh specificity and structural confirmation researchgate.net
LC-Tandem MS (LC-MS/MS)Equine PlasmaHigh sensitivity, high throughput, trace analysis mac-mod.com

Integration of Omics Data in this compound Pharmacological Research

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to understand the pharmacological effects of drugs on a systems-wide level. Integrating these large-scale datasets is a key future direction for anileridine research.

Pharmacogenomics: It is well established that genetic variations can significantly impact an individual's response to opioids. dovepress.com Polymorphisms in genes encoding drug-metabolizing enzymes, particularly the Cytochrome P450 family (e.g., CYP2D6, CYP3A4), can alter the activation and clearance of opioid drugs. nih.govwolterskluwer.comuspharmacist.com Similarly, variations in the mu-opioid receptor gene (OPRM1) can affect receptor expression and function. Future pharmacogenomic studies focused on anileridine will be essential to identify genetic markers that predict analgesic efficacy and the risk of adverse events, paving the way for personalized pain management.

Multi-Omics Integration for Mechanistic Insights: A holistic understanding of anileridine's action requires integrating data across multiple omics layers. Proteome-Wide Association Studies (PWAS) and Transcriptome-Wide Association Studies (TWAS) can link genetic risk loci to changes in protein and gene expression levels in relevant tissues like the brain. nih.govmedrxiv.org Such studies in the context of opioid use have identified novel pathways, such as the Akt, BDNF, and ERK signaling cascades, that are dysregulated in addiction. nih.gov Applying these multi-omic approaches to anileridine could reveal novel mechanisms of action and identify new biomarkers or therapeutic targets.

Metabolomics: Metabolomic profiling can capture the downstream biochemical effects of a drug. The "Anileridine Action Pathway" is already cataloged in metabolomics databases, indicating that its administration leads to measurable changes in endogenous metabolites. nih.govmetabolomicsworkbench.orghmdb.ca Future studies could use untargeted metabolomics to map the global metabolic perturbations caused by anileridine in various biological systems, providing a functional readout of its pharmacological effects and potentially identifying novel biomarkers of drug exposure and response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.